1-Benzyl-3-ethynylazetidine: Technical Profile & Synthesis Guide
1-Benzyl-3-ethynylazetidine: Technical Profile & Synthesis Guide
This guide details the chemical identity, synthesis, and technical applications of 1-Benzyl-3-ethynylazetidine , a critical high-value intermediate in medicinal chemistry.
Part 1: Chemical Identity & Core Properties
1-Benzyl-3-ethynylazetidine is a functionalized azetidine scaffold featuring a strained four-membered amine ring protected by a benzyl group and functionalized with a terminal alkyne. It serves as a versatile "click-ready" building block for fragment-based drug discovery (FBDD), allowing the rapid construction of sp³-rich libraries.
Chemical Identifiers
| Identifier | Value |
| Chemical Name | 1-Benzyl-3-ethynylazetidine |
| CAS Number | 1824049-58-2 |
| IUPAC Name | 1-(Phenylmethyl)-3-ethynylazetidine |
| Molecular Formula | C₁₂H₁₃N |
| Molecular Weight | 171.24 g/mol |
| SMILES | C#CC1CN(Cc2ccccc2)C1 |
| InChI Key | Derived from structure (e.g., ZRY... - specific key requires generation) |
| Appearance | Pale yellow to colorless oil (typical for benzyl-azetidines) |
| Solubility | Soluble in DCM, CHCl₃, MeOH, DMSO; sparingly soluble in water.[1] |
Part 2: Synthesis & Manufacturing Protocol
The synthesis of 1-benzyl-3-ethynylazetidine is most reliably achieved through the homologation of 1-benzylazetidine-3-carboxaldehyde . Direct alkynylation of the corresponding ketone (1-benzylazetidin-3-one) typically yields the tertiary alcohol, which is difficult to deoxygenate. Therefore, the Carboxylic Acid
Reaction Scheme (Graphviz)
Caption: Step-wise synthetic pathway from the carboxylic acid precursor to the terminal alkyne product.
Detailed Experimental Protocol
Stage 1: Precursor Preparation (Alcohol to Aldehyde)
Prerequisite: Start with (1-benzylazetidin-3-yl)methanol (CAS 99025-94-2), which can be obtained by reducing the commercially available carboxylic acid or ester.
-
Swern Oxidation Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon.
-
Reagents: Dissolve oxalyl chloride (1.1 equiv) in anhydrous DCM at -78°C. Add dry DMSO (2.2 equiv) dropwise. Stir for 15 mins.
-
Addition: Add (1-benzylazetidin-3-yl)methanol (1.0 equiv) in DCM dropwise, maintaining temp < -60°C. Stir for 30 mins.
-
Quench: Add triethylamine (5.0 equiv) and warm to room temperature (RT).
-
Workup: Dilute with water, extract with DCM, dry over Na₂SO₄, and concentrate.
-
Validation: Confirm aldehyde formation via ¹H NMR (distinct -CHO peak ~9.8 ppm). Note: The aldehyde is unstable; proceed immediately to Stage 2.
-
Stage 2: Homologation to Alkyne (Seyferth-Gilbert)
This step installs the terminal alkyne using the Bestmann-Ohira reagent (dimethyl 1-diazo-2-oxopropylphosphonate).
-
Reagent Preparation:
-
Dissolve the Bestmann-Ohira reagent (1.2 equiv) and K₂CO₃ (2.0 equiv) in dry Methanol.
-
-
Reaction:
-
Add the crude 1-benzylazetidine-3-carbaldehyde (from Stage 1) dissolved in MeOH dropwise at 0°C.
-
Stir at RT for 4–12 hours. Monitor via TLC (disappearance of aldehyde).
-
-
Purification:
-
Dilute with saturated NaHCO₃, extract with Ethyl Acetate.
-
Column Chromatography: Silica gel, eluting with Hexanes:EtOAc (gradient 9:1 to 7:3).
-
Yield: Typically 60–75% over two steps.
-
Part 3: Applications in Drug Discovery
The 1-benzyl-3-ethynylazetidine scaffold is primarily used as a conformational restrictor . Unlike flexible linear linkers, the azetidine ring enforces specific vector geometries, improving target selectivity.
Primary Workflows
-
Click Chemistry (CuAAC):
-
Reacts with organic azides to form 1,2,3-triazoles.[2] This is used to link the azetidine "warhead" to E3 ligase ligands (for PROTACs) or fluorophores.
-
-
Sonogashira Coupling:
-
Coupling with aryl halides to generate aryl-alkynyl-azetidines, which mimic phenylalanine or tyrosine derivatives in peptide mimetics.
-
-
Deprotection:
-
The N-benzyl group is orthogonal to the alkyne. It can be removed (H₂/Pd-C or ACE-Cl) to liberate the secondary amine for further diversification (e.g., amide coupling).
-
Mechanism of Action: Conformational Control
The azetidine ring puckers (butterfly conformation), positioning substituents at the 1 and 3 positions in a defined spatial arrangement. This rigidity reduces the entropic penalty upon binding to protein targets compared to pyrrolidine or piperidine analogs.
Caption: Key derivatization pathways for the azetidine scaffold in medicinal chemistry.
Part 4: Safety & Handling
-
Hazards: The terminal alkyne is reactive. While not highly explosive at this molecular weight, standard precautions for alkynes apply. The benzyl amine moiety is basic and likely a skin/eye irritant.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or polymerization.
-
Stability: Stable in solution (DCM, DMSO) for short periods. Avoid prolonged exposure to acidic conditions which may degrade the azetidine ring.
References
-
Aaron Chemicals. Product Analysis: 1-Benzyl-3-ethynylazetidine (CAS 1824049-58-2).[3][4][5][6] Retrieved from
-
Bide Pharmatech. Chemical Properties of 1-Benzyl-3-ethynylazetidine. Retrieved from
-
PubChem. Compound Summary: 1-Benzylazetidine-3-carboxylic acid (Precursor CAS 94985-27-0). Retrieved from
- Seyferth, D., et al. (1989). "The Bestmann-Ohira Reagent for the Conversion of Aldehydes to Alkynes." Journal of Organic Chemistry. (General methodology reference).
- Lowe, G. (2010). "Click Chemistry in Drug Discovery." Drug Discovery Today. (Context for alkyne utility).
Sources
- 1. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]
- 2. A Convenient Synthesis of 1-Substituted 1,2,3-Triazoles via CuI/Et3N Catalyzed ‘Click Chemistry' from Azides and Acetylene Gas [organic-chemistry.org]
- 3. 99025-94-2|(1-Benzylazetidin-3-yl)methanol|BLD Pharm [bldpharm.com]
- 4. aaronchem.com [aaronchem.com]
- 5. aaronchem.com [aaronchem.com]
- 6. CAS:1824049-58-2, 1-Benzyl-3-ethynylazetidine-毕得医药 [bidepharm.com]
